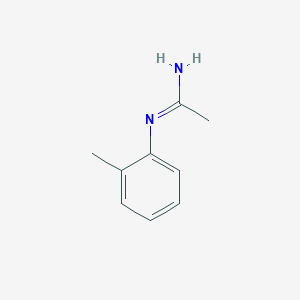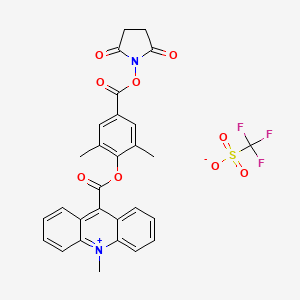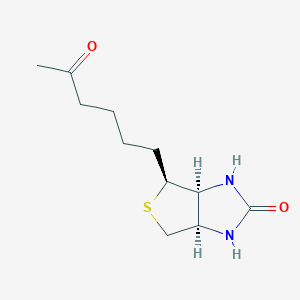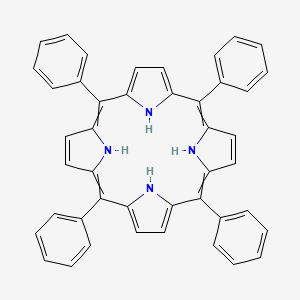![molecular formula C13H9BrClI B13841848 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene CAS No. 922736-97-8](/img/structure/B13841848.png)
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is an organic compound with the molecular formula C13H9BrClI. It is a derivative of benzene, substituted with bromine, chlorine, and iodine atoms, making it a halogenated aromatic compound. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-2-[(4-iodophenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzene derivatives. The process includes halogenation reactions, often using Friedel-Crafts acylation followed by halogen exchange reactions. The conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in coupling reactions through the formation of palladium complexes, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloro-1-iodobenzene: Similar in structure but lacks the [(4-iodophenyl)methyl] group.
1-Bromo-4-iodobenzene: Another halogenated benzene derivative with different substitution patterns.
Uniqueness
4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is unique due to the presence of three different halogen atoms and the [(4-iodophenyl)methyl] group, which provides distinct reactivity and versatility in organic synthesis compared to other halogenated benzene derivatives .
Propiedades
Número CAS |
922736-97-8 |
|---|---|
Fórmula molecular |
C13H9BrClI |
Peso molecular |
407.47 g/mol |
Nombre IUPAC |
4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrClI/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2 |
Clave InChI |
NFBXCZKWHMFEDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)




![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)



